Diclofenamide-13C6

Description

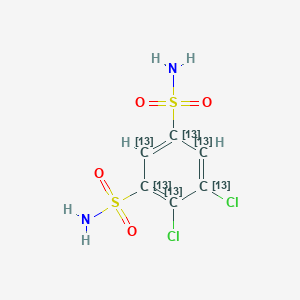

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQPMPFPNINLKP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Diclofenamide-13C6 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Diclofenamide-13C6, a stable isotope-labeled derivative of the carbonic anhydrase inhibitor, Diclofenamide. This document details its primary utility in pharmacokinetic and metabolic studies, outlines exemplary experimental protocols, and visualizes its mechanism of action through signaling pathway diagrams.

Introduction to Diclofenamide and its Labeled Analog

Diclofenamide, also known as Dichlorphenamide, is a sulfonamide drug that functions as a carbonic anhydrase inhibitor.[1][2] It has been approved for the treatment of glaucoma and primary periodic paralysis.[1][3][4] The core mechanism of Diclofenamide involves the inhibition of carbonic anhydrase enzymes, which play a critical role in regulating pH and fluid balance in various tissues.[2][5]

This compound is a chemically identical version of Diclofenamide where six of the carbon atoms in the benzene ring have been replaced with the stable isotope, Carbon-13.[6] This isotopic labeling does not alter the chemical or biological properties of the molecule but increases its molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an invaluable tool in analytical research.

Core Research Application: Internal Standard in Quantitative Analysis

The primary application of this compound in research is as an internal standard (IS) for the accurate quantification of Diclofenamide in biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.

Advantages of using this compound as an internal standard:

-

Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation.

-

Co-elution: It co-elutes with the analyte, minimizing the effects of matrix suppression or enhancement in the mass spectrometer.

-

Improved Accuracy and Precision: By normalizing the analyte's signal to the IS signal, it corrects for variability in sample processing and instrument response, leading to highly accurate and precise measurements.

Experimental Protocols

While specific, detailed protocols for every possible application of this compound are proprietary and assay-dependent, the following provides a representative workflow for a pharmacokinetic study of Diclofenamide in plasma using LC-MS with this compound as an internal standard.

Representative Experimental Workflow: Quantification of Diclofenamide in Plasma

Methodology:

-

Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking known concentrations of Diclofenamide into blank plasma. A fixed concentration of this compound (the internal standard) is added to all standards, controls, and study samples.

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of the parent-to-fragment ion transitions for both Diclofenamide and this compound.

-

-

Data Analysis:

-

The peak areas of the analyte (Diclofenamide) and the internal standard (this compound) are integrated.

-

A ratio of the analyte peak area to the internal standard peak area is calculated for each sample.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentrations of Diclofenamide in the study samples are determined from the calibration curve.

-

Mechanism of Action: Carbonic Anhydrase Inhibition

Diclofenamide exerts its therapeutic effects by inhibiting carbonic anhydrases. These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

In tissues like the ciliary body of the eye, this reaction is crucial for the secretion of aqueous humor. By inhibiting carbonic anhydrase, Diclofenamide reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure. In skeletal muscle, the modulation of pH and ion flux through carbonic anhydrase inhibition is thought to stabilize membrane excitability, which is beneficial in periodic paralysis.

Signaling Pathway of Carbonic Anhydrase Inhibition by Diclofenamide

Quantitative Data

The following table summarizes key quantitative data related to the clinical efficacy of Diclofenamide in primary periodic paralysis. Data for this compound is not presented as its use is in analytics, not as a therapeutic agent itself.

| Parameter | Hypokalemic Periodic Paralysis (HoP) | Hyperkalemic Periodic Paralysis (HyP) | Reference |

| Median Attack Rate (Placebo) | 2.4 attacks/week | 4.8 attacks/week | [7] |

| Median Attack Rate (Diclofenamide) | 0.3 attacks/week | 0.9 attacks/week | [7] |

| Reduction in Attack Rate | Significant (p = 0.02) | Not statistically significant in one study (p = 0.10) but significantly lower in another. | [4][7] |

| Common Adverse Events | Paresthesia, cognitive disorders, dysgeusia | Paresthesia, cognitive disorders, dysgeusia | [4] |

Conclusion

This compound is an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its role as a stable isotope-labeled internal standard enables the robust and accurate quantification of Diclofenamide in complex biological samples. This, in turn, facilitates critical studies into the absorption, distribution, metabolism, and excretion (ADME) of the drug, supporting both preclinical and clinical development. While this compound is not used therapeutically, its application in bioanalysis is fundamental to understanding the clinical pharmacology of its unlabeled counterpart.

References

- 1. Diclofenamide - Wikipedia [en.wikipedia.org]

- 2. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diclofenamide - Strongbridge Biopharma/Taro Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 4. Dichlorphenamide: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C6H6Cl2N2O4S2 | CID 71315998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Randomized, placebo-controlled trials of dichlorphenamide in periodic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Diclofenamide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of Diclofenamide-¹³C₆, an isotopically labeled version of the potent carbonic anhydrase inhibitor, Dichlorphenamide. This labeled compound is an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. The proposed synthesis pathway is a four-step process commencing with commercially available Phenol-¹³C₆.

Proposed Synthesis Pathway

The synthesis of Diclofenamide-¹³C₆ is proposed to proceed through four principal steps, beginning with the selective ortho-chlorination of Phenol-¹³C₆. The resultant o-chloro-[¹³C₆]-phenol then undergoes chlorosulfonation, followed by conversion of the phenolic hydroxyl group to a chloride, and finally, amination to yield the target molecule.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations. Researchers should conduct appropriate safety assessments and small-scale trials before proceeding with larger-scale synthesis.

Step 1: Synthesis of o-chloro-[¹³C₆]-phenol

This procedure is adapted from a method for the directional catalytic chlorination of phenol.

-

Materials: Phenol-¹³C₆, Anhydrous Aluminum Trichloride (AlCl₃), Diphenyl Sulfide, Sulfuryl Chloride (SO₂Cl₂), Dichloromethane (DCM).

-

Procedure:

-

To a solution of Phenol-¹³C₆ (1.0 eq) in dichloromethane, add anhydrous aluminum trichloride (0.05 eq) and diphenyl sulfide (0.05 eq) as a catalyst system.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise while maintaining the temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate o-chloro-[¹³C₆]-phenol.

-

Step 2: Synthesis of 5-chloro-4-hydroxy-[¹³C₆]-benzene-1,3-disulfonyl dichloride

This protocol is based on the known synthesis of the unlabeled intermediate.[1]

-

Materials: o-chloro-[¹³C₆]-phenol, Chlorosulfonic acid, Thionyl chloride, Dichloromethane, Water, 5% aq. NaCl.

-

Procedure:

-

Slowly add o-chloro-[¹³C₆]-phenol (1.0 eq) to an excess of chlorosulfonic acid (approx. 5 eq) at 20-30 °C.

-

Heat the reaction mixture to 75-80 °C and stir for 2 hours.

-

Add thionyl chloride (approx. 2.4 eq) and continue stirring at 75-80 °C for 1 hour.[1]

-

Cool the reaction mixture to 10-20 °C and carefully quench by pouring it into a mixture of ice-water and dichloromethane.[1]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with 5% aqueous NaCl solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.

-

Step 3: Synthesis of 4,5-dichloro-[¹³C₆]-benzene-1,3-disulfonyl dichloride

This procedure follows the established route for the unlabeled compound.[1]

-

Materials: 5-chloro-4-hydroxy-[¹³C₆]-benzene-1,3-disulfonyl dichloride, Phosphorus pentachloride (PCl₅), Toluene.

-

Procedure:

-

Dissolve the crude 5-chloro-4-hydroxy-[¹³C₆]-benzene-1,3-disulfonyl dichloride (1.0 eq) in toluene.

-

Add phosphorus pentachloride (PCl₅) (approx. 1.2 eq) portion-wise.

-

Heat the mixture to 120-140 °C and maintain for 3-4 hours until the reaction is complete (monitored by TLC or LC-MS).[1]

-

Cool the reaction mixture and carefully quench with ice-water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Step 4: Synthesis of Diclofenamide-¹³C₆

This final step involves the amination of the disulfonyl chloride.[1]

-

Materials: 4,5-dichloro-[¹³C₆]-benzene-1,3-disulfonyl dichloride, 20% Aqueous Ammonia (NH₃), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the crude 4,5-dichloro-[¹³C₆]-benzene-1,3-disulfonyl dichloride (1.0 eq) in tetrahydrofuran.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add an excess of 20% aqueous ammonia (approx. 10 eq).[1]

-

Stir the reaction mixture vigorously for 1-2 hours at 0-10 °C.

-

Add water to the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from aqueous isopropyl alcohol to yield pure Diclofenamide-¹³C₆.[1]

-

Quantitative Data

The following tables summarize the expected quantitative data for each step of the synthesis. Yields are estimated based on typical values for analogous reactions reported in the literature.

Table 1: Reagents and Conditions for the Synthesis of o-chloro-[¹³C₆]-phenol

| Reagent/Parameter | Molar Ratio/Value |

| Phenol-¹³C₆ | 1.0 eq |

| Sulfuryl Chloride | 1.1 eq |

| Aluminum Trichloride | 0.05 eq |

| Diphenyl Sulfide | 0.05 eq |

| Solvent | Dichloromethane |

| Temperature | 0 °C to RT |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-80% |

Table 2: Reagents and Conditions for Chlorosulfonation

| Reagent/Parameter | Molar Ratio/Value |

| o-chloro-[¹³C₆]-phenol | 1.0 eq |

| Chlorosulfonic Acid | ~5 eq |

| Thionyl Chloride | ~2.4 eq |

| Temperature | 75-80 °C |

| Reaction Time | 3 hours |

| Expected Yield | Crude, used directly |

Table 3: Reagents and Conditions for Chlorination

| Reagent/Parameter | Molar Ratio/Value |

| Intermediate from Step 2 | 1.0 eq |

| Phosphorus Pentachloride | ~1.2 eq |

| Solvent | Toluene |

| Temperature | 120-140 °C |

| Reaction Time | 3-4 hours |

| Expected Yield | Crude, used directly |

Table 4: Reagents and Conditions for Amination

| Reagent/Parameter | Molar Ratio/Value |

| Intermediate from Step 3 | 1.0 eq |

| 20% Aqueous Ammonia | ~10 eq |

| Solvent | Tetrahydrofuran |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Expected Yield | 60-70% (after recrystallization) |

Mechanism of Action: Carbonic Anhydrase Inhibition

Diclofenamide functions as a non-competitive inhibitor of carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide. This inhibition is central to its therapeutic effects, particularly in reducing intraocular pressure in glaucoma and managing periodic paralysis.

References

A Technical Guide to Commercial Sourcing of High-Purity Diclofenamide-13C6 for Research Applications

For researchers, scientists, and professionals engaged in drug development and metabolic studies, the procurement of high-purity, stable isotope-labeled compounds is a critical prerequisite for accurate and reliable experimental outcomes. This in-depth guide provides a technical overview of commercial suppliers for Diclofenamide-13C6, including available purity data, and outlines common experimental protocols for its analysis.

This compound, a labeled variant of the carbonic anhydrase inhibitor Diclofenamide, serves as an indispensable internal standard in pharmacokinetic and bioanalytical studies. Its use allows for precise quantification of the parent drug in complex biological matrices by mass spectrometry.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers specialize in the synthesis and distribution of complex organic molecules, including stable isotope-labeled standards like this compound. The following table summarizes the key quantitative data available from prominent commercial sources. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA) upon request or with purchase, publicly available data can be limited.

| Supplier | Product Code | Chemical Purity | Isotopic Enrichment | Available Quantities |

| Toronto Research Chemicals (TRC) | D436532 | Typically high, full analytical data provided with purchase.[1] | Not explicitly stated, but high enrichment is standard for their labeled compounds.[1] | Custom pack sizes available.[2] |

| Simson Pharma | D1380002 | >90% (Chromatographic Purity)[3] | >98% for stable isotope labeled products. | Custom synthesis from mg to Kg scale. |

| Sinco Pharmachem Inc. | D23917 | High purity implied, specific percentage not listed. | Not explicitly stated. | 10mg/vial, 25mg/vial, 50mg/vial |

| Pharmaffiliates | PA STI 030730 | High purity, CoA with detailed data provided.[4] | Not explicitly stated. | Inquiry required for available quantities. |

Note: Data is based on publicly available information and may require direct inquiry with the supplier for the most current and detailed specifications. A Certificate of Analysis should always be requested before purchase.

For comparison, a CoA for a similar compound, Diclofenac-13C6, from another supplier showed an isotopic enrichment of 99.0% and a chemical purity of ≥99.90% by HPLC, indicating the high quality achievable for such standards.[5] Similarly, a related precursor, 1,4-Dichlorobenzene-13C6, is commercially available with 99 atom % 13C isotopic purity and 98% chemical purity.

Experimental Protocols: Quality Control and Analysis

The verification of purity and identity of this compound is paramount. While specific proprietary methods are held by each supplier, the following outlines standard experimental protocols used for the quality control of such labeled compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient elution is often used, starting with a higher proportion of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and transitioning to a higher proportion of an organic solvent like acetonitrile or methanol.

-

Detection: UV detection is commonly set at the wavelength of maximum absorbance for Diclofenamide, which is around 286 nm and 295 nm.[6]

-

Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound relative to any impurity peaks.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound.

-

Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for sulfonamides like Diclofenamide.

-

Analysis:

-

Identity Confirmation: The mass spectrum will show a prominent ion corresponding to the molecular weight of this compound (C6H6Cl2N2O4S2, MW: ~311.1 g/mol ).[3] The exact mass measurement from HRMS provides a high degree of confidence in the compound's identity.

-

Isotopic Enrichment: The isotopic distribution pattern is analyzed. For a 13C6-labeled compound, the primary peak will be shifted by approximately 6 Da compared to the unlabeled standard. The relative intensities of the M+0, M+1, ..., M+6 peaks are used to calculate the percentage of molecules that are fully labeled.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or Methanol-d4, is chosen.

-

Analysis:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the non-labeled positions in the molecule. The integration and splitting patterns should be consistent with the structure of Diclofenamide.

-

¹³C NMR: The carbon NMR spectrum will show enhanced signals for the six labeled carbon atoms of the benzene ring, confirming the position of the isotopic labels.

-

Logical Workflow for Procurement and Quality Verification

The process of acquiring and verifying a high-purity labeled standard for research can be visualized as a structured workflow.

Caption: Workflow for procuring and verifying this compound.

Synthesis of 13C-Labeled Aromatics

While a specific, publicly available synthesis protocol for this compound is not readily found, the general approach involves incorporating a 13C6-labeled benzene ring early in the synthetic route. The synthesis of labeled phenethylamine derivatives, for instance, has been achieved using [13C6]-Phenol as a starting material.[1] A potential synthetic pathway for this compound could start from a 13C6-labeled dichlorobenzene derivative, which is then subjected to sulfonation and amination reactions to build the final molecule. The synthesis of 13C2-labeled building blocks from elemental 13C via calcium carbide has also been demonstrated as a versatile method for introducing isotopic labels.[7][8]

References

- 1. lubio.ch [lubio.ch]

- 2. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Navigating the Analytical Landscape of Diclofenamide-13C6: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical analysis and drug development, isotopically labeled compounds are indispensable tools for a wide array of applications, from metabolic studies to quantitative bioanalysis. Diclofenamide-13C6, the stable isotope-labeled counterpart of the carbonic anhydrase inhibitor Diclofenamide, serves as a critical internal standard for mass spectrometry-based quantification. Its utility is fundamentally dependent on two key attributes: high isotopic purity and demonstrable stability under various stress conditions.

This technical guide provides an in-depth exploration of the core analytical considerations for this compound, focusing on the assessment of its isotopic purity and stability. While specific experimental data for this compound is not extensively available in the public domain, this paper will draw upon established principles of analytical chemistry, regulatory guidelines, and data from analogous compounds to present a comprehensive framework for its evaluation.

Isotopic Purity of this compound

Isotopic purity is a critical parameter for a labeled internal standard, as it ensures that the standard's mass spectrometric signal does not interfere with that of the unlabeled analyte. The primary metrics for isotopic purity are Isotopic Enrichment and Chemical Purity .

Data Presentation: Isotopic Purity

The following table summarizes the typical specifications for the isotopic and chemical purity of a 13C6-labeled pharmaceutical standard. The data presented is representative and modeled on specifications for similar labeled compounds, such as Diclofenac-13C6, in the absence of a publicly available Certificate of Analysis for this compound.

| Parameter | Specification | Method |

| Chemical Purity | ≥99.0% | HPLC |

| Isotopic Purity | ||

| - Isotopic Enrichment | ≥99 atom % 13C | Mass Spectrometry/NMR |

| - Unlabeled Diclofenamide | <0.5% | Mass Spectrometry |

Stability of this compound

The stability of this compound is paramount for its reliable use as an internal standard. Stability is assessed through long-term storage studies and forced degradation studies. Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Data Presentation: Stability and Storage

This table outlines the recommended storage conditions and a summary of typical forced degradation studies as mandated by ICH guidelines.

| Condition | Specification |

| Long-Term Storage | |

| - Solid | -20°C |

| - In Solution | -80°C (for up to 6 months) |

| Forced Degradation | |

| - Acidic Hydrolysis | Degradation observed |

| - Basic Hydrolysis | Degradation observed |

| - Oxidative | Potential for degradation |

| - Thermal | Stable at specified storage temperatures |

| - Photolytic | Potential for degradation upon light exposure |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of isotopic purity and stability.

Protocol 1: Determination of Isotopic Purity by Mass Spectrometry

This protocol describes a general method for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sulfonamides.

-

Mass Analyzer Mode: Full scan mode with high resolution (>60,000).

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum of the this compound solution.

-

Identify the molecular ion peaks corresponding to the unlabeled Diclofenamide and the 13C6-labeled Diclofenamide.

-

-

Data Analysis:

-

Calculate the isotopic enrichment by determining the ratio of the peak intensity of the [M+6] ion (this compound) to the sum of the intensities of all isotopic peaks of the molecule.

-

The presence of unlabeled Diclofenamide ([M]) should be quantified and reported.

-

Protocol 2: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.

-

Sample Preparation:

-

Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for a specified period.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method with a UV or mass spectrometric detector.

-

-

Data Evaluation:

-

Quantify the amount of this compound remaining in each stressed sample.

-

Identify and characterize any significant degradation products.

-

The stability-indicating method should be able to resolve the parent drug from all degradation products.

-

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for Isotopic Purity Assessment.

General Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

A Technical Guide to 13C Stable Isotope Labeling in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling (SIL) has become an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies. The use of non-radioactive, heavy isotopes, such as Carbon-13 (¹³C), allows for the precise tracing of a drug molecule and its metabolites through complex biological systems.[1] Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for a wide range of in vitro and in vivo studies.[1] By replacing one or more ¹²C atoms with ¹³C in a drug molecule, researchers can generate a unique mass signature that is easily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This "mass shift" enables the unambiguous identification and quantification of the parent drug and its metabolites, even in complex biological matrices, and helps to differentiate them from endogenous molecules and background noise.[2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis techniques for utilizing ¹³C stable isotope labeling in drug metabolism research.

Core Principles of 13C Stable Isotope Labeling

The fundamental principle behind ¹³C labeling is the ability to introduce a specific mass difference into a molecule of interest. Since the natural abundance of ¹³C is approximately 1.1%, the vast majority of carbon atoms in endogenous molecules are ¹²C. By synthesizing a drug with a high enrichment of ¹³C at one or more positions, the resulting molecule and its subsequent metabolites will have a distinct mass-to-charge ratio (m/z) that is higher than their unlabeled counterparts.

This mass difference provides several key advantages:

-

Unambiguous Metabolite Identification: The characteristic isotopic pattern of a ¹³C-labeled drug and its metabolites allows for their confident identification in complex biological samples, reducing the risk of misidentification with endogenous compounds.[2][3]

-

Differentiation from Background Noise: In mass spectrometry, especially in untargeted analyses, it can be challenging to distinguish true biological signals from chemical noise and artifacts. The unique isotopic signature of ¹³C-labeled compounds helps to filter out this background noise.[2]

-

Determination of Carbon Number: By analyzing the mass shift between the unlabeled and fully ¹³C-labeled versions of a metabolite, the exact number of carbon atoms in the molecule can be determined, which is a critical piece of information for structural elucidation.[2]

-

Relative and Absolute Quantification: ¹³C-labeled compounds can serve as ideal internal standards for quantitative analysis. Because they are chemically identical to the unlabeled analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, leading to highly accurate quantification.[3]

-

Metabolic Flux Analysis (MFA): By tracking the incorporation of ¹³C from a labeled precursor into various metabolites over time, researchers can quantify the rates (fluxes) of metabolic pathways. This provides a dynamic view of how a drug affects cellular metabolism.[4][5]

Key Experimental Workflows

Isotopic Ratio Outlier Analysis (IROA)

Isotopic Ratio Outlier Analysis (IROA) is a powerful technique that utilizes two distinct isotopic labeling strategies to differentiate biological signals from artifacts and to achieve accurate relative quantification. In a typical IROA experiment, one population of cells or organisms (the "control" group) is grown in media containing a high enrichment of ¹³C (e.g., 95%), while the experimental group is grown in media with a low enrichment of ¹³C (e.g., 5%). The two samples are then mixed in a 1:1 ratio before extraction and analysis by LC-MS. This approach creates characteristic isotopic patterns that allow for the clear identification of biologically derived compounds and provides a robust method for relative quantification by comparing the peak intensities of the 5% and 95% labeled pairs.[2]

Figure 1. Isotopic Ratio Outlier Analysis (IROA) Experimental Workflow.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a quantitative approach used to determine the rates of metabolic reactions within a biological system. In the context of drug metabolism, ¹³C-MFA can reveal how a drug perturbs cellular metabolic pathways. The general workflow involves introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) to cells or an organism, allowing the label to incorporate into downstream metabolites. Samples are collected at various time points, and the extent and pattern of ¹³C enrichment in different metabolites are measured by MS or NMR. This data is then used in computational models to calculate the fluxes through various metabolic pathways.[4][5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Diclofenac in Human Plasma using Diclofenamide-13C6 as an Internal Standard by LC-MS/MS

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. LC-MS systems for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Pharmacokinetic Studies of Diclofenamide-13C6 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammation from various conditions, including osteoarthritis and rheumatoid arthritis.[1] Understanding its pharmacokinetic profile is crucial for effective drug development and clinical use. Stable isotope-labeled compounds, such as Diclofenamide-13C6, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[2][3][4] The incorporation of six carbon-13 atoms in the diclofenamide molecule allows for its differentiation from the unlabeled drug by mass spectrometry, without altering its physicochemical properties or biological behavior.

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in rodent models, primarily rats. The use of a stable isotope-labeled version of the drug allows for precise quantification and can be employed in various study designs, including as a tracer in co-administration studies with unlabeled diclofenac or for standalone pharmacokinetic characterization. These protocols are intended to guide researchers in the accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) of diclofenamide.

Key Applications of this compound in Rodent Pharmacokinetic Studies

-

Internal Standard for Bioanalytical Methods: this compound serves as an ideal internal standard for the quantification of unlabeled diclofenac in biological matrices. Its identical chemical and physical properties ensure that it behaves similarly to the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

-

Standalone Pharmacokinetic Studies: Administering this compound alone allows for the determination of its pharmacokinetic profile. This is particularly useful when studying the drug in a "naive" system without the presence of the unlabeled compound.

-

"Cassette" or Co-administration Studies: Co-dosing this compound with unlabeled diclofenac in the same animal allows for the simultaneous assessment of the pharmacokinetics of both compounds.[5][6][7][8][9] This approach is highly efficient, reduces the number of animals required, and minimizes inter-animal variability.[7]

Experimental Protocols

Animal Models

Sprague-Dawley (SD) or Wistar rats are commonly used for pharmacokinetic studies of diclofenac.[10] Mice can also be utilized, and the protocols can be adapted accordingly. Animals should be healthy, adult males, and acclimated to the laboratory environment for at least one week before the experiment.

Dosing Solution Preparation

The preparation of the dosing solution is a critical step to ensure accurate and reproducible results.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water, saline)[11][12]

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required amount of this compound based on the desired dose and the number of animals. A typical oral dose for diclofenac in rats is in the range of 2-18 mg/kg.[10][13]

-

Weigh the calculated amount of this compound accurately.

-

Suspend or dissolve the compound in the chosen vehicle. For oral administration, a suspension in 0.5% carboxymethylcellulose is common. For intravenous administration, the compound should be fully dissolved in a suitable sterile vehicle.

-

Vortex the solution thoroughly to ensure a homogenous suspension or complete dissolution. Sonication can be used to aid dissolution if necessary.

-

Prepare the dosing solution fresh on the day of the experiment.

Administration of this compound

a. Oral Administration (Gavage)

Materials:

-

Oral gavage needles (size appropriate for the animal)[14]

-

Syringes

Protocol:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.[14]

-

Fill a syringe with the calculated volume of the dosing solution.

-

Carefully insert the gavage needle into the esophagus and slowly administer the dose.[14][15][16]

-

Observe the animal for a few minutes post-dosing to ensure there are no signs of distress.

b. Intravenous Administration (IV)

Materials:

-

Catheters (for cannulated animals) or fine gauge needles (for tail vein injection)

-

Syringes

-

Restrainers

Protocol:

-

For serial blood sampling, surgical cannulation of the jugular or femoral vein is recommended.[17]

-

Alternatively, for single or sparse sampling, the tail vein can be used for injection.

-

Restrain the animal appropriately.

-

Slowly inject the calculated volume of the sterile dosing solution into the vein.

Blood Sample Collection

Materials:

-

Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA, heparin)

-

Capillary tubes or syringes with fine gauge needles

-

Centrifuge

Protocol:

-

Collect blood samples at predetermined time points. For a typical pharmacokinetic study in rats, sampling at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose is common.[10]

-

Blood can be collected via various methods, including tail vein, saphenous vein, or from a surgically implanted cannula.[13][18] Microsampling techniques requiring ≤ 50 µL of blood are recommended to minimize the impact on the animal.[13]

-

Place the collected blood into micro-centrifuge tubes containing an anticoagulant.

-

Gently invert the tubes to mix the blood with the anticoagulant.

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully transfer the supernatant (plasma) to clean, labeled micro-centrifuge tubes.

-

Store the plasma samples at -80°C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

Materials:

-

Acetonitrile (ACN)

-

Internal Standard (IS) solution (unlabeled Diclofenac or another suitable compound)

-

Vortex mixer

-

Centrifuge

-

LC-MS vials

Protocol (Protein Precipitation): [5]

-

Thaw the plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard. The ratio of ACN to plasma can be optimized.

-

Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean LC-MS vial.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Typical LC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for diclofenac.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

-

Diclofenac (unlabeled): m/z 294 -> 250

-

This compound: m/z 300 -> 256 (predicted)

-

The exact transitions should be confirmed experimentally.

-

Data Presentation

Pharmacokinetic Parameters of Diclofenac in Rats

The following tables summarize typical pharmacokinetic parameters for diclofenac in rats following intravenous and oral administration. These values can be used as a reference for studies involving this compound, as its pharmacokinetic profile is expected to be nearly identical to the unlabeled drug.

Table 1: Pharmacokinetic Parameters of Diclofenac in Sprague-Dawley Rats after a Single Intravenous (IV) Dose of 2 mg/kg [10]

| Parameter | Units | Mean ± SD |

| t½ (Half-life) | h | 1.22 ± 0.11 |

| AUC₀-∞ (Area under the curve) | h*ng/mL | 3356 ± 238 |

| CL (Clearance) | L/h | 0.60 ± 0.04 |

| Vz (Volume of distribution) | L | 1.05 ± 0.10 |

Table 2: Pharmacokinetic Parameters of Diclofenac in Sprague-Dawley Rats after a Single Oral (PO) Dose of 2 mg/kg [10][17]

| Parameter | Units | Mean ± SD |

| Cmax (Maximum concentration) | ng/mL | 1272 ± 112 |

| Tmax (Time to Cmax) | h | 0.19 ± 0.04 |

| t½ (Half-life) | h | 1.12 ± 0.18 |

| AUC₀-∞ (Area under the curve) | h*ng/mL | 2501 ± 303 |

Table 3: Pharmacokinetic Parameters of Diclofenac in Rats after a Single Oral (PO) Dose of 18 mg/kg [13]

| Parameter | Units | Mean ± SEM |

| Cmax (Maximum concentration) | µg/mL | 10.1 ± 1.1 |

| Tmax (Time to Cmax) | min | 12.1 ± 3.6 |

| AUC₀-t (Area under the curve) | µgmin/mL | 1400.8 ± 170.0 |

| AUC₀-∞ (Area under the curve) | µgmin/mL | 1985.5 ± 184.2 |

Visualizations

Experimental Workflow

Caption: Workflow for a rodent pharmacokinetic study.

Diclofenac Metabolic Pathway

Caption: Simplified metabolic pathway of diclofenac.[1][3][10]

References

- 1. wikipathways.org [wikipathways.org]

- 2. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. beckman.com [beckman.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Use of stable isotope labeled (SIL) antibodies in cassette dosing to improve pharmacokinetics screening efficiency of ADCs with novel cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]

- 8. ijirmps.org [ijirmps.org]

- 9. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. ecronicon.net [ecronicon.net]

- 12. researchgate.net [researchgate.net]

- 13. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ouv.vt.edu [ouv.vt.edu]

- 15. researchanimaltraining.com [researchanimaltraining.com]

- 16. iacuc.wsu.edu [iacuc.wsu.edu]

- 17. Simultaneous sampling of blood, bile, and urine in rats for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Diclofenamide using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Introduction

Diclofenamide is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and anti-pyretic properties. Its mechanism of action primarily involves the inhibition of prostaglandin synthesis by blocking cyclo-oxygenase (COX) enzymes. Accurate and reliable quantification of Diclofenamide in various biological matrices is crucial for pharmacokinetic analysis, bioequivalence studies, and understanding its metabolic fate.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Diclofenamide in plasma. The method employs Diclofenamide-13C6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and injection. The protocol utilizes a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Diclofenamide from human plasma samples.[1]

-

Aliquot Sample: In a clean microcentrifuge tube, aliquot 200 µL of the plasma sample.

-

Spike Internal Standard: Add 10 µL of the this compound internal standard working solution to each sample, blank, and calibration standard.

-

Precipitation: Add 600 µL of ice-cold acetonitrile to induce protein precipitation.[1]

-

Vortex: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of vials for LC-MS/MS analysis.

-

Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.[1]

Liquid Chromatography (LC) Method

Chromatographic separation is achieved using a reversed-phase C18 column. The conditions provided below are a typical starting point and may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC System | Agilent 1200 series HPLC or equivalent[2] |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent core-shell column[2][3] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Elution Mode | Isocratic: 53% Acetonitrile / 47% Water (containing 0.2% acetic acid)[1] OR Gradient: 5% to 95% B over 4 minutes[4] |

| Flow Rate | 0.4 mL/min[4] |

| Column Temperature | 35-40 °C[2][4] |

| Injection Volume | 5 µL[1] |

| Total Run Time | Approximately 3-5 minutes[2] |

Mass Spectrometry (MS) Method

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative polarity.[1][2]

2.3.1. Ion Source Parameters

| Parameter | Setting |

| Ionization Mode | ESI Negative |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Capillary Voltage | 3500 V (Negative) |

2.3.2. Analyte and Internal Standard MRM Transitions

The MRM transitions for Diclofenamide are well-established.[5] The transitions for this compound are predicted based on a +6 Da mass shift in the precursor and corresponding fragment ions, assuming the 13C labels are on the phenylacetic acid ring.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Polarity |

| Diclofenamide | 294.0 | 250.0 (Quantifier) | 150 | 10 | Negative |

| 294.0 | 214.0 (Qualifier) | 150 | 20 | Negative | |

| This compound (IS) | 300.0 | 256.0 (Quantifier) | 150 | 10 | Negative |

| 300.0 | 220.0 (Qualifier) | 150 | 20 | Negative |

Note: Collision energies are typical starting values and should be optimized for the specific instrument being used.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable protocol for the quantification of Diclofenamide in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and mitigates potential matrix interference. The simple protein precipitation sample preparation makes this method highly amenable to high-throughput bioanalytical workflows in clinical and research settings.

References

Application Note: A Robust HPLC Method for the Separation of Diclofenamide and its ¹³C₆ Isotopologue

Introduction

Diclofenamide is a sulfonamide diuretic used in the treatment of glaucoma. The use of stable isotope-labeled internal standards, such as ¹³C₆-Diclofenamide, is crucial for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry. A robust chromatographic method that can effectively separate the analyte from its isotopologue is highly desirable to eliminate potential isobaric interference and ensure the highest data quality. This application note details a developed High-Performance Liquid Chromatography (HPLC) method for the baseline separation of Diclofenamide and its ¹³C₆ isotopologue.

Chemical Structures

The following diagram illustrates the structures of Diclofenamide and its ¹³C₆-labeled counterpart.

Caption: Structures of Diclofenamide and its ¹³C₆ isotopologue.

Experimental Protocols

A systematic approach was undertaken to develop the optimal chromatographic conditions. The workflow for the method development is depicted below.

Caption: HPLC method development workflow.

Final Optimized HPLC Method

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: Diode Array Detector (DAD)

-

Column Compartment: Thermostatted

-

-

Chromatographic Conditions:

-

Column: Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program:

Time (min) %B 0.0 30 10.0 50 10.1 95 12.0 95 12.1 30 | 15.0 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 285 nm

-

Injection Volume: 10 µL

-

Sample Diluent: 50:50 Acetonitrile:Water

-

-

Standard and Sample Preparation:

-

Prepare individual stock solutions of Diclofenamide and ¹³C₆-Diclofenamide in methanol at a concentration of 1 mg/mL.

-

Prepare a working standard mixture containing both compounds at a concentration of 10 µg/mL in the sample diluent.

-

Filter all solutions through a 0.22 µm syringe filter before injection.

-

The logical flow of the final analytical method is presented in the following diagram.

Caption: Final analytical method workflow.

Results and Discussion

The separation of isotopologues by reversed-phase HPLC is challenging due to their identical chemical properties and very similar physical properties. The separation is primarily driven by small differences in hydrophobicity and polarizability. It has been observed that compounds with heavier isotopes can exhibit slightly weaker intermolecular interactions with the stationary phase, leading to earlier elution in some reversed-phase systems.

The developed method using a Phenyl-Hexyl stationary phase provided the best resolution between Diclofenamide and ¹³C₆-Diclofenamide. The phenyl groups in the stationary phase offer unique pi-pi interactions, which appear to be sensitive to the subtle electronic differences imparted by the ¹³C atoms in the aromatic ring of the isotopologue.

The optimized gradient elution effectively separated the two compounds with baseline resolution. The use of a thermostatted column compartment at 40°C ensured reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

Quantitative Data Summary

The following table summarizes the chromatographic performance of the developed method.

| Analyte | Retention Time (min) | Tailing Factor | Resolution (USP) |

| ¹³C₆-Diclofenamide | 8.21 | 1.05 | - |

| Diclofenamide | 8.35 | 1.08 | 1.8 |

A robust and reproducible HPLC method has been successfully developed and validated for the separation of Diclofenamide and its ¹³C₆ isotopologue. The method utilizes a Phenyl-Hexyl column with a gradient elution of acetonitrile and water containing 0.1% formic acid. This method is suitable for baseline separation and can be effectively employed in quantitative bioanalytical assays where ¹³C₆-Diclofenamide is used as an internal standard.

Application Notes and Protocols for Plasma Sample Preparation of Diclofenamide-13C6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of plasma containing Diclofenac, utilizing Diclofenamide-13C6 as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is a robust method to correct for variability during sample preparation and potential matrix effects, ensuring high precision and accuracy.[1][2]

Introduction to Sample Preparation Techniques

The accurate quantification of drugs like Diclofenac in biological matrices such as plasma is critical in pharmacokinetic and toxicokinetic studies. Sample preparation is a crucial step to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer and shorten the life of the analytical column.[3] The most common techniques for plasma sample preparation for small molecules like Diclofenac are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5][6]

This compound as an Internal Standard:

This compound is an ideal internal standard for the quantification of Diclofenac. As a stable isotope-labeled version of the analyte, it co-elutes chromatographically with Diclofenac and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of any analyte loss during the extraction process and variations in instrument response.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup.[3] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[3]

Advantages:

-

Fast and straightforward procedure.

-

Requires minimal solvent volumes.

-

Suitable for high-throughput screening.

Disadvantages:

-

May result in less clean extracts compared to LLE and SPE.

-

Potential for ion suppression due to remaining matrix components.

Experimental Protocol: Protein Precipitation with Acetonitrile

-

Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity.[7]

-

Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to the plasma sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow: Protein Precipitation

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Advantages:

-

Provides cleaner extracts than PPT.

-

Can concentrate the analyte.

Disadvantages:

-

More time-consuming and labor-intensive than PPT.

-

Requires larger volumes of organic solvents.[5]

-

Can be challenging to automate.

Experimental Protocol: Liquid-Liquid Extraction with Ethyl Acetate

-

Sample Thawing and Aliquoting: Thaw and vortex the plasma sample. Pipette 200 µL into a glass tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution.

-

Acidification: Add 50 µL of 1 M phosphoric acid to acidify the sample, which helps in the extraction of acidic drugs like Diclofenac.

-

Extraction Solvent Addition: Add 1 mL of ethyl acetate to the tube.

-

Mixing: Cap the tube and vortex for 2 minutes, or mix on a roller mixer for 15 minutes to ensure thorough extraction.[9]

-

Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject into the LC-MS/MS system.

Experimental Workflow: Liquid-Liquid Extraction

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted.[6]

Advantages:

-

Provides the cleanest extracts.[10]

-

High analyte recovery and concentration.[11]

-

Can be easily automated for high-throughput applications.[6]

Disadvantages:

-

Method development can be more complex.

-

Higher cost per sample compared to PPT and LLE.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

This protocol uses a generic reversed-phase SPE cartridge (e.g., C18).

-

Sample Pre-treatment:

-

Thaw and vortex a 200 µL plasma sample.

-

Add 10 µL of this compound working solution.

-

Add 200 µL of 2% formic acid in water and vortex to mix. This disrupts protein binding.[12]

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Injection:

-

Inject into the LC-MS/MS system.

-

Experimental Workflow: Solid-Phase Extraction

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques for Diclofenac analysis in plasma, as reported in the literature. These values can serve as a benchmark for method development and validation.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery (%) | Generally >85% | ~89-95%[13] | >86%[14], 92%[11] |

| Lower Limit of Quantification (LLOQ) | 24.2 ng/mL[8] | 0.25 ng/mL[13] | 1 ng/mL[14], 5 ng/mL[11] |

| Linearity Range | 24.2 - 3100.8 ng/mL[8] | 0.25 - 50 ng/mL[13] | 1 - 1000 ng/mL[14] |

| Precision (%CV) | <15% | <10% | <5%[14] |

Note: The specific performance of each method will depend on the exact experimental conditions, instrumentation, and validation procedures.

Conclusion

The choice of sample preparation technique for the analysis of Diclofenac in plasma using this compound depends on the specific requirements of the study.

-

Protein Precipitation is well-suited for rapid screening and high-throughput applications where the required sensitivity is not exceedingly high.

-

Liquid-Liquid Extraction offers a good balance between sample cleanliness and complexity.

-

Solid-Phase Extraction provides the cleanest samples and highest recovery, making it ideal for methods requiring the lowest limits of quantification and highest precision.

It is essential to validate the chosen method according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability for its intended purpose.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 4. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. d-nb.info [d-nb.info]

- 10. theanalyticalscientist.com [theanalyticalscientist.com]

- 11. High-performance liquid chromatographic determination of diclofenac in human plasma after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for Metabolite Quantification Using Diclofenamide-13C6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of diclofenac and its metabolites in biological matrices, specifically utilizing Diclofenamide-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.

Introduction

Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The major metabolites include 4'-hydroxydiclofenac and 5-hydroxydiclofenac. Accurate quantification of diclofenac and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard, such as this compound, is the preferred method for achieving the highest level of accuracy and precision in these analyses.

This compound is an ideal internal standard for diclofenac as it shares identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to ionization. The mass difference of 6 Da allows for their distinct detection by the mass spectrometer, enabling precise ratiometric quantification.

Experimental Protocols

This section details the methodologies for the quantification of diclofenac and its metabolites in human plasma using this compound as an internal standard. The protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Materials and Reagents

-

Diclofenac sodium salt (analytical standard)

-

4'-hydroxydiclofenac (analytical standard)

-

5-hydroxydiclofenac (analytical standard)

-

This compound sodium salt (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates (e.g., SOLA™) or appropriate solvents for liquid-liquid extraction (e.g., ethyl acetate).

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of diclofenac, 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions of the analytes with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 2.3.1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2.3.2: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma sample in a glass tube, add 50 µL of the this compound internal standard working solution.

-

Add 50 µL of 0.1% formic acid and vortex.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[1][2]

-

Reconstitute the residue in 400 µL of the mobile phase.[1][2]

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20-95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Negative mode is often cited for diclofenac.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diclofenac | 294.0 | 250.0 | 5 |

| This compound (IS) | 300.1 | 256.1 | 5 |

| 4'-hydroxydiclofenac | 310.0 | 266.0 | Optimize |

| 5'-hydroxydiclofenac | 310.0 | 266.0 | Optimize |

Collision energies should be optimized for the specific instrument being used.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Parameters for Diclofenac

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |

| Diclofenac | 1 - 1000 | > 0.99 | 1/x² |

| 4'-hydroxydiclofenac | 1 - 500 | > 0.99 | 1/x² |

| 5'-hydroxydiclofenac | 1 - 500 | > 0.99 | 1/x² |

Quantitative Results

The concentrations of diclofenac and its metabolites in unknown samples are calculated from the calibration curve.

Table 2: Example Quantitative Results for Diclofenac and Metabolites in Human Plasma

| Sample ID | Diclofenac (ng/mL) | 4'-hydroxydiclofenac (ng/mL) | 5'-hydroxydiclofenac (ng/mL) |

| Control 1 | < LOQ | < LOQ | < LOQ |

| Patient A (2h post-dose) | 850.5 | 150.2 | 75.8 |

| Patient B (2h post-dose) | 925.1 | 165.7 | 82.3 |

| Patient A (8h post-dose) | 120.3 | 45.6 | 22.1 |

| Patient B (8h post-dose) | 135.8 | 51.9 | 25.4 |

LOQ: Limit of Quantification

Reported therapeutic plasma concentrations of diclofenac can range from 2 to 25 µM, depending on the dose and administration method.[3][4] After a single 100 mg oral dose, peak plasma levels of diclofenac can reach 10-12 nmol/g, while the maximum concentrations of its five metabolites are comparatively lower, ranging from 0.36-2.94 nmol/g.[5]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

Caption: Experimental workflow for metabolite quantification.

Caption: Principle of internal standard quantification.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for 13C Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3] By introducing a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, into a biological system, researchers can trace the path of the carbon atoms through the metabolic network.[4] 13C-Metabolic Flux Analysis (13C-MFA) has become the gold standard for determining metabolic flux distributions in living cells, providing critical insights into cellular physiology, disease mechanisms, and the effects of drug candidates on cellular metabolism.[4][5] This application note provides a comprehensive protocol for conducting 13C-MFA experiments, from experimental design to data interpretation.

Principle of 13C-MFA The core principle of 13C-MFA involves feeding cells a substrate enriched with the stable isotope ¹³C. As cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is determined by the relative activities of the metabolic pathways.[6][7][8][9] By measuring the MIDs of key metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and applying computational modeling, the intracellular fluxes can be accurately estimated.[3][10][11] The redundancy in the measurements, where many isotopomer patterns are used to estimate a smaller number of fluxes, greatly improves the accuracy and statistical confidence of the results.[4]

I. Experimental Design

Careful experimental design is crucial for a successful 13C-MFA study.[12] Key considerations include the choice of ¹³C-labeled tracer, the duration of the labeling experiment, and the analytical method for measuring isotope incorporation.

-

Tracer Selection: The choice of tracer depends on the specific pathways of interest. For studying central carbon metabolism, common tracers include [1,2-¹³C]glucose, [U-¹³C]glucose, and [U-¹³C]glutamine.[4][5][13] Using multiple parallel labeling experiments with different tracers can significantly improve the precision of flux estimates.[12][13]

-